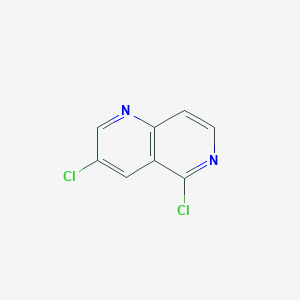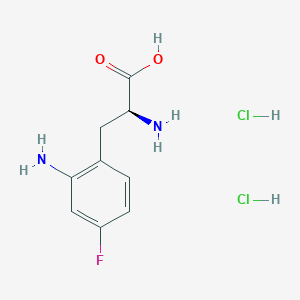
(R)-7,8-Dimethylchroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7,8-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dimethylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the chroman derivative is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the chroman intermediate using continuous flow reactors.
Automated Chiral Resolution: High-throughput chiral chromatography systems are employed to separate the ®-enantiomer efficiently.
Purification and Quality Control: The final product is purified using crystallization or recrystallization techniques and subjected to rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
®-7,8-Dimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides to introduce different functional groups onto the chroman ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated chroman derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-7,8-Dimethylchroman-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant properties. The chroman ring is known to scavenge free radicals, making it a candidate for developing new antioxidant therapies.
Medicine
In medicine, ®-7,8-Dimethylchroman-4-amine is explored for its potential neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress.
Industry
Industrially, the compound is used in the development of new polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
作用機序
The mechanism of action of ®-7,8-Dimethylchroman-4-amine involves its interaction with various molecular targets. It primarily acts as an antioxidant by donating electrons to neutralize free radicals. This process involves the stabilization of the chroman ring through resonance, which helps in dissipating the energy of the free radicals. Additionally, it may interact with specific enzymes and receptors in the body, modulating their activity and contributing to its neuroprotective effects.
類似化合物との比較
Similar Compounds
Tocopherol (Vitamin E): Both compounds have a chroman ring and exhibit antioxidant properties.
Chromanol Derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
®-7,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its ®-enantiomer is particularly valuable in medicinal chemistry for its potential therapeutic effects.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m1/s1 |
InChIキー |
XQXVQTSILZCMDL-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCO2)N)C |
正規SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)

![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)



![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)


![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)

![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)
